Methyl 1H-indole-3-carboximidoate hydrochloride
CAS No.: 74862-25-2
Cat. No.: VC2903321
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74862-25-2 |
---|---|
Molecular Formula | C10H11ClN2O |
Molecular Weight | 210.66 g/mol |
IUPAC Name | methyl 1H-indole-3-carboximidate;hydrochloride |
Standard InChI | InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H |
Standard InChI Key | NSEKEFFTCYQFER-UHFFFAOYSA-N |
SMILES | COC(=N)C1=CNC2=CC=CC=C21.Cl |
Canonical SMILES | COC(=N)C1=CNC2=CC=CC=C21.Cl |
Introduction
Chemical Identity and Structure
Methyl 1H-indole-3-carboximidoate hydrochloride (CAS No.: 74862-25-2) belongs to the indole family, which forms a fundamental structural component in numerous bioactive molecules. The compound's structure features an indole ring system with a carboximidoate functionality at the 3-position, stabilized as a hydrochloride salt. This arrangement confers unique chemical properties that distinguish it from other indole derivatives.
The compound can be identified through several standard chemical identifiers, as outlined in Table 1:
Identifier | Value |
---|---|
CAS Number | 74862-25-2 |
Molecular Formula | C10H11ClN2O |
Molecular Weight | 210.66 g/mol |
PubChem CID | 136981415 |
InChI | InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H |
SMILES | COC(=N)C1=CNC2=CC=CC=C21.Cl |
Table 1: Chemical identification parameters of Methyl 1H-indole-3-carboximidoate hydrochloride
The compound features a bicyclic structure with the characteristic indole framework consisting of a six-membered benzene ring fused to a five-membered pyrrole ring containing a nitrogen atom. At the 3-position of the indole ring, a carboximidoate group (C(=N)-OCH3) is attached, and the molecule exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Physical and Chemical Properties
Methyl 1H-indole-3-carboximidoate hydrochloride demonstrates characteristic physical and chemical properties that are relevant to its handling, storage, and applications in various research contexts. These properties are influenced by its indole core structure and the carboximidoate functional group.
The compound typically appears as a crystalline solid under standard conditions. Its hydrochloride salt form contributes to enhanced water solubility compared to the free base, making it more suitable for biological assays and aqueous reaction systems.
As a member of the indole family, it shares certain physical characteristics with related compounds such as indole-3-carboxylic acid, though with distinct differences due to its carboximidoate functionality. While specific solubility data for this exact compound is limited in the available sources, indole derivatives generally show good solubility in organic solvents such as ethanol, methanol, and DMSO, with varying degrees of solubility in aqueous solutions depending on pH .
Synthetic Methods
The synthesis of Methyl 1H-indole-3-carboximidoate hydrochloride can be approached through several methodologies, leveraging established synthetic routes for indole derivatives with functional groups at the 3-position.
General Synthetic Approaches
The compound can be synthesized through modifications of established indole chemistry. One potential approach involves functional group interconversion starting from indole-3-carboxylic acid or its derivatives. This pathway typically requires:
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Conversion of indole-3-carboxylic acid to the corresponding acid chloride
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Formation of the imidoate functionality
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Methyl esterification
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Conversion to the hydrochloride salt form
Related Synthetic Methodologies
Knowledge of synthetic routes for related compounds provides valuable insights for the preparation of Methyl 1H-indole-3-carboximidoate hydrochloride. For instance, indole-3-carboxylic acid can be prepared through the hydrolysis of 3-trichloroacetyl indole, as described in the literature:
"Indole-3-carboxylic acid can be synthesized by the hydrolysis reaction of 3-trichloroacetyl indole: add 235g 3-trichloroacetyl indole into 1000ml methanol, slowly drop an appropriate amount of 50% KOH solution, heat up and reflux for 18 hours, cool to room temperature... to obtain indole-3-carboxylic acid (137g, yield 91.8%)" .
Similar approaches could be modified for the preparation of imidoate derivatives.
Mechanism of Action
The biological activity of Methyl 1H-indole-3-carboximidoate hydrochloride is linked to its ability to form specific interactions with biological macromolecules. The compound's mechanism of action likely involves:
Molecular Interactions
The compound interacts with enzymes and proteins primarily through hydrogen bonding. The carboximidoate moiety serves as both hydrogen bond donor and acceptor, enabling interactions with various amino acid residues in protein binding sites. These interactions can modulate enzyme function, potentially leading to inhibitory or regulatory effects on biochemical pathways.
Structure-Activity Relationships
The presence of the carboximidoate group at the 3-position of the indole ring is significant for biological activity. Research on related indole derivatives has demonstrated that:
"Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds" .
This suggests that the positioning and nature of functional groups on the indole scaffold significantly influence biological activity, with the 3-position being particularly important for certain inhibitory effects.
Research Applications
Methyl 1H-indole-3-carboximidoate hydrochloride serves as a valuable tool in various research contexts, particularly in drug discovery and development.
Chemical Biology Applications
The compound can function as:
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A synthetic intermediate for the preparation of more complex bioactive molecules
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A building block for combinatorial chemistry and diversity-oriented synthesis
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A probe for studying protein-ligand interactions
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A reference compound for structural and functional studies of indole derivatives
Medicinal Chemistry Utility
In medicinal chemistry research, compounds like Methyl 1H-indole-3-carboximidoate hydrochloride are valuable for:
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Structure-activity relationship studies
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Lead compound optimization
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Pharmacophore mapping
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Development of bioisosteres
Research on related indole derivatives has demonstrated that "the presence of carboxamide moiety in the indole derivatives is essential for their inhibitory activity against HLGP" , suggesting that Methyl 1H-indole-3-carboximidoate hydrochloride could serve as a useful scaffold for developing similar inhibitors.
Industrial Uses
The industrial applications of Methyl 1H-indole-3-carboximidoate hydrochloride primarily center on pharmaceutical and fine chemical production.
Pharmaceutical Intermediates
The compound can serve as a key intermediate in the pharmaceutical industry for the synthesis of more complex active pharmaceutical ingredients (APIs). Its defined structure and functional groups make it suitable for further chemical transformations in multi-step synthetic routes.
Fine Chemical Production
In the fine chemical sector, Methyl 1H-indole-3-carboximidoate hydrochloride may find applications in:
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Development of specialized reagents
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Preparation of chemical standards and reference materials
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Synthesis of functional materials with specific properties
Chemical Reactions
Methyl 1H-indole-3-carboximidoate hydrochloride can participate in various chemical transformations, leveraging the reactivity of both the indole scaffold and the carboximidoate functionality.
Reactions of the Indole Core
The indole nucleus can undergo several reaction types:
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Electrophilic aromatic substitution (especially at C-2 and C-3 positions)
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N-alkylation at the indole nitrogen
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Functionalization of the benzene portion of the indole ring
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Reduction or oxidation reactions affecting the pyrrole ring
Reactions of the Carboximidoate Group
The carboximidoate functionality presents opportunities for:
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Hydrolysis to the corresponding carboxylic acid
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Aminolysis to form amide derivatives
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Transamidation reactions
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Reduction to form amines or alcohols
Studies on related compounds like indole-3-carboxaldehyde have demonstrated various transformation possibilities, including "deformylation... achieved by the use of anthranilamide in the presence of solid acid heterogeneous catalyst" , suggesting similar functional group manipulations may be possible with Methyl 1H-indole-3-carboximidoate hydrochloride.
Reaction Conditions
Optimal reaction conditions for Methyl 1H-indole-3-carboximidoate hydrochloride typically involve:
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Controlled temperatures (typically 50–100°C)
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Appropriate solvents (commonly ethanol, methanol, or THF)
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Protection from moisture for certain transformations
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Acid or base catalysts depending on the specific reaction
Comparative Analysis
To better understand the properties and potential applications of Methyl 1H-indole-3-carboximidoate hydrochloride, a comparison with structurally related indole derivatives provides valuable context.
Comparison with Other Indole Derivatives
Table 2 presents a comparative overview of Methyl 1H-indole-3-carboximidoate hydrochloride and related indole compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
---|---|---|---|---|
Methyl 1H-indole-3-carboximidoate hydrochloride | 74862-25-2 | C10H11ClN2O | 210.66 | Carboximidoate |
Indole-3-carboxylic acid | 771-50-6 | C9H7NO2 | 161.16 | Carboxylic acid |
3-Methylindole (Skatole) | 83-34-1 | C9H9N | 131.17 | Methyl group |
Table 2: Comparison of Methyl 1H-indole-3-carboximidoate hydrochloride with related indole derivatives
Structure-Activity Insights
The specific structural features of these compounds influence their biological activities. For instance, research has shown that:
"The presence of carboxamide and chloroindole moiety has a direct effect on the inhibition of HLGP activity" .
This suggests that the carboximidoate functionality in Methyl 1H-indole-3-carboximidoate hydrochloride may confer specific inhibitory properties that differ from those of simple carboxylic acid or methyl-substituted indoles.
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